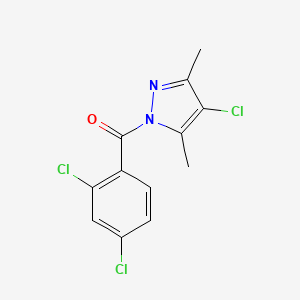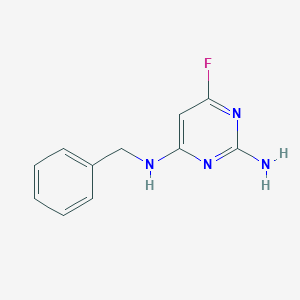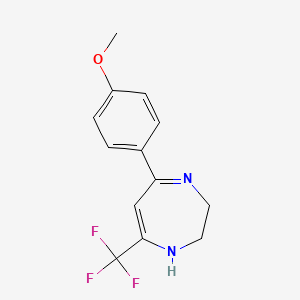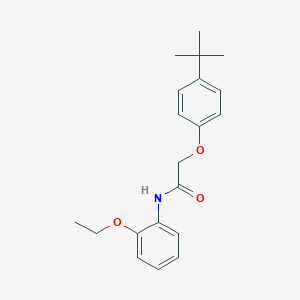![molecular formula C21H20ClFN4O5 B5511725 1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5511725.png)
1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to 1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide often involves multistep chemical reactions, starting from basic aromatic compounds and proceeding through various functionalization steps. While specific synthesis details for this compound were not found, related research on similar compounds involves nucleophilic substitution reactions, reductive alkylation, and cyclization steps to introduce the piperidine and benzodioxol moieties (Sparke et al., 2010; Pietra et al., 1968).
Molecular Structure Analysis
The molecular structure of compounds like 1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the spatial arrangement of atoms, the presence of specific functional groups, and the compound's overall conformation (Mahesha et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such a compound is influenced by its functional groups. For instance, the presence of a piperidine moiety can lead to nucleophilic substitution reactions, while the nitro and benzodioxol groups might engage in electron transfer reactions. Research on similar compounds highlights their potential as intermediates in the synthesis of more complex molecules or as ligands in coordination chemistry (Prasad et al., 2008; Křupková et al., 2013).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystal structure, can be determined experimentally. These properties are crucial for understanding the compound's behavior in different environments and for its formulation for various applications (Li et al., 2013).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards different classes of reagents, and stability under various conditions, are essential for predicting the compound's interactions in biological systems or industrial processes. Studies on related compounds provide insights into their redox behavior, potential for forming coordination complexes, and reactions under acidic or basic conditions (Paulrasu et al., 2014).
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
Research on similar compounds, such as trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, highlights the importance of specific chemical substitutions and their spatial arrangements. These structural elements influence molecular interactions and stability, which are critical in scientific applications like enzyme inhibition and material synthesis. The dihedral angles and distances between atoms in these molecules are meticulously analyzed to understand their physical and chemical properties, contributing to the design of more efficient compounds (Li et al., 2005).
Synthesis of Novel Compounds
The synthesis of new chemical entities, such as benzylidenemalononitriles through SNAr reactions, showcases the versatility and creativity in chemical synthesis. These methods enable the creation of compounds with potential applications in various fields, including materials science and medicinal chemistry (Dell, Bloxham, & Smith, 1994).
Molecular Dynamic Simulation Studies
Quantum chemical and molecular dynamic simulation studies offer insights into the interactions of piperidine derivatives with metal surfaces, predicting their corrosion inhibition efficiencies. Such research is essential for developing new materials with improved resistance to degradation, highlighting the compound's potential applications in industrial settings (Kaya et al., 2016).
Biological Activity Investigations
While avoiding specifics on drug use and side effects, it's worth noting that the structural motifs present in similar compounds have been explored for various biological activities. This includes studies on antifolates showing activity against pathogens and cancer cells, which underscores the potential biomedical applications of these chemical frameworks (Robson et al., 1997).
Propiedades
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O5/c22-17-8-16(23)2-1-14(17)11-26-5-3-13(4-6-26)21(28)25-24-10-15-7-19-20(32-12-31-19)9-18(15)27(29)30/h1-2,7-10,13H,3-6,11-12H2,(H,25,28)/b24-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJYDUZPMRCWHH-YSURURNPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)CC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)CC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-fluorobenzyl)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]piperidine-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5511651.png)
![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5511657.png)
![(1S*,5R*)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511667.png)

![ethyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate](/img/structure/B5511685.png)

![3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5511704.png)
![2-[1-(3,4,5-trimethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5511713.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5511729.png)
![1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5511734.png)
![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)
